Cas no 68740-33-0 (2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid)

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative characterized by its carboxylic acid functional group at the 5-position and a propyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. Its structural features, including the electron-rich benzodiazole core and the carboxylic acid moiety, make it suitable for further functionalization through reactions such as esterification, amidation, or metal-catalyzed coupling. The methyl and propyl groups enhance lipophilicity, potentially improving bioavailability in medicinal chemistry applications. Its well-defined reactivity profile and stability under standard conditions render it a valuable building block for research and industrial applications.
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid structure
68740-33-0 structure
Product name:2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
CAS No:68740-33-0
MF:C12H14N2O2
MW:218.251762866974
CID:3159950
PubChem ID:20298856

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
    • SCHEMBL2687107
    • 815-947-2
    • 2-Methyl-1-n-propylbenzimidazole-5-carboxylic acid
    • BS-29410
    • LRHJEZOOBANSGC-UHFFFAOYSA-N
    • 2-methyl-1-propyl-1H-1,3-benzodiazole-5-carboxylic acid
    • 68740-33-0
    • 2-methyl-1-propylbenzimidazole-5-carboxylic acid
    • 2-Methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylic acid
    • 2-methyl-1-propyl-1H-benzimidazole-5-carboxylic acid
    • AKOS000349794
    • CS-0208151
    • 2-Methyl-1-propyl-benzimidazole-5-carboxylic Acid
    • Inchi: InChI=1S/C12H14N2O2/c1-3-6-14-8(2)13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7H,3,6H2,1-2H3,(H,15,16)
    • InChI Key: LRHJEZOOBANSGC-UHFFFAOYSA-N
    • SMILES: CCCn1c(nc2c1ccc(c2)C(=O)O)C

Computed Properties

  • Exact Mass: 218.105527694Da
  • Monoisotopic Mass: 218.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 442.2±18.0 °C at 760 mmHg
  • Flash Point: 221.2±21.2 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid Security Information

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278821-10g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
10g
¥5180.00 2024-05-03
A2B Chem LLC
AH21612-1g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
1g
$97.00 2024-04-19
1PlusChem
1P00FHF0-10g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
10g
$528.00 2025-02-27
1PlusChem
1P00FHF0-1g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
1g
$81.00 2025-02-27
Apollo Scientific
OR55244-1g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
1g
£104.00 2025-02-20
Apollo Scientific
OR55244-10g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
10g
£468.00 2025-02-20
Apollo Scientific
OR55244-5g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
5g
£312.00 2025-02-20
A2B Chem LLC
AH21612-10g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
10g
$402.00 2024-04-19
A2B Chem LLC
AH21612-5g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
68740-33-0 98%
5g
$271.00 2024-04-19
TRC
M343168-1g
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic Acid
68740-33-0
1g
$ 185.00 2022-06-03

Additional information on 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

Introduction to 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 68740-33-0)

2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 68740-33-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, which is well-documented for its role in the synthesis of various bioactive molecules. The structural uniqueness of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid lies in its substituted aromatic ring system, which positions it as a promising candidate for further chemical modifications and functionalization.

The benzodiazole scaffold is renowned for its versatility in medicinal chemistry, particularly due to its ability to interact with central nervous system receptors. Derivatives of benzodiazole have been extensively studied for their anxiolytic, sedative, and muscle relaxant properties. In the case of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid, the presence of a carboxylic acid group at the 5-position introduces additional reactivity, enabling further derivatization into esters, amides, or other pharmacologically relevant moieties. This feature makes it a valuable intermediate in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how structural modifications in benzodiazole derivatives influence their biological activity. Studies indicate that subtle changes in the substituents can significantly alter receptor binding affinity and selectivity. For instance, the introduction of alkyl groups at specific positions can modulate pharmacokinetic properties, leading to improved drug efficacy and reduced side effects. The 2-Methyl-1-propyl substituents in 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid are strategically placed to optimize such interactions.

The carboxylic acid functionality at the 5-position of the benzodiazole ring provides a versatile handle for chemical synthesis. This group can be readily converted into various derivatives through esterification or amidation reactions, expanding its utility in drug design. For example, researchers have explored the use of such derivatives in the development of enzyme inhibitors and anti-inflammatory agents. The carboxylic acid moiety also allows for conjugation with other biomolecules, such as peptides or nucleotides, opening avenues for targeted drug delivery systems.

In light of these attributes, 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 68740-33-0) has been investigated as a precursor in several synthetic pathways aimed at producing novel pharmacophores. Its structural framework offers a balance between rigidity and flexibility, making it an ideal candidate for structure-based drug design. By leveraging high-throughput screening and virtual screening techniques, researchers can rapidly identify potential lead compounds derived from this scaffold.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like benzodiazoles in drug development. These compounds often exhibit favorable pharmacokinetic profiles and can be tailored to meet specific therapeutic requirements. The synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid exemplifies the growing interest in optimizing benzodiazole derivatives for improved therapeutic outcomes. Recent studies have highlighted its role in developing treatments for neurological disorders, where precise modulation of receptor interactions is crucial.

From a synthetic chemistry perspective, 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid presents an intriguing challenge due to its complex substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds. Catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are among the key techniques employed to construct the desired framework with high regioselectivity. These methods not only improve yield but also minimize unwanted byproducts, ensuring high purity standards essential for pharmaceutical applications.

The potential applications of 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid extend beyond traditional CNS-targeting therapies. Emerging research suggests its utility in developing antimicrobial agents and anticancer drugs. The benzodiazole core can be modified to interact with bacterial enzymes or inhibit tumor growth pathways effectively. Such findings underscore the importance of exploring diverse chemical spaces within known scaffolds to discover novel therapeutics.

In conclusion,2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 68740-33-0) represents a significant advancement in medicinal chemistry due to its unique structural features and synthetic versatility. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives,2-Methyl-1-propyl benzodiazole carboxylic acids are poised to play a pivotal role in shaping future pharmaceutical innovations.

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